Home > Products > Screening Compounds P76731 > 4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide - 893978-06-8

4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Catalog Number: EVT-3100180
CAS Number: 893978-06-8
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-N′-(3-Ethyl-4-oxothiazolidin-2-ylidene)-2-[6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide []

  • Compound Description: (Z)-N′-(3-Ethyl-4-oxothiazolidin-2-ylidene)-2-[6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide is a molecule whose crystal structure was studied, revealing details about its conformation and intermolecular interactions. []

N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide (SRT1720) []

  • Compound Description: SRT1720 is a potent activator of sirtuin-1 (SIRT1), known to affect renal fibrosis. Research showed that it can accelerate collagen deposition and increase the expression of fibroblast activation markers. []

B-[2-Methoxy-5-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]phenyl]-boronic acid (YK-3-237) []

  • Compound Description: Similar to SRT1720, YK-3-237 is another SIRT1 activator studied for its effects on renal fibrosis. It was found to enhance the expression of fibroblast activation markers. []

-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7) []

  • Compound Description: Compound 7 emerged as a potent HIV-1 inhibitor, interacting with the HIV-1 matrix protein and competing with phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) for binding. This interaction disrupts HIV-1 assembly and reduces viral production. []

-(2-Ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (17) []

  • Compound Description: Compound 17 displayed antiviral activity against HIV-1 in a study focused on identifying inhibitors of HIV-1 assembly. []

N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (18) []

  • Compound Description: This compound exhibited antiviral activity against HIV-1 by potentially targeting the HIV-1 matrix protein. []

-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30) []

  • Compound Description: M30 is a metabolite of the B-cell lymphoma-2 (Bcl-2) protein inhibitor venetoclax. It is generated through the nitro reduction of venetoclax, likely facilitated by gut bacteria. []

-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27) []

  • Compound Description: M27, a major metabolite of venetoclax, arises from oxidation and cyclization reactions and is primarily metabolized by cytochrome P450 isoform 3A4 (CYP3A4). []

-Deoxy Δ12,14-prostaglandin J2 (15d-PGJ2) [, ]

  • Compound Description: 15d-PGJ2 is a prostaglandin metabolite that activates peroxisome proliferator-activated receptors (PPAR)-γ and -δ, displaying anti-inflammatory properties. Its effects on prostaglandin and cytokine production by amnion-derived WISH cells were studied. [, ]

Rosiglitazone [, ]

  • Compound Description: Rosiglitazone functions as a PPAR-γ ligand and exhibits both PPAR-dependent and -independent effects on amnion-derived WISH cells. [, ]

-Methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl)phenoxy-acetic acid (GW501516) [, ]

  • Compound Description: GW501516 acts as a PPAR-δ ligand, demonstrating inhibitory effects on prostaglandin production in amnion-derived WISH cells. [, ]

-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (5) []

  • Compound Description: Compound 5 is a lead compound for developing selective cyclin-dependent kinase 9 (CDK9) inhibitors. []

-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclododecaphan-8-ene (43) []

  • Compound Description: This compound was used as a model to optimize ring-closing metathesis (RCM) reactions in a study aiming to synthesize selective CDK9 inhibitors. []

-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene (44) []

  • Compound Description: Compound 44, successfully synthesized using RCM, showed poor activity against CDK2 and Aurora kinases, indicating a potential for selectivity towards CDK9. []

-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene-1-carbonitrile (79) []

  • Compound Description: Compound 79 emerged as a highly selective CDK9 inhibitor with significant selectivity over CDK2 and Aurora kinases. []

-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one (89) []

  • Compound Description: This macrocyclic pyrimidine derivative, designed to improve CDK9 inhibitory activity, demonstrated a promising binding score in molecular docking studies. []

Properties

CAS Number

893978-06-8

Product Name

4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

IUPAC Name

4-methoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide

Molecular Formula

C20H17N3O2S

Molecular Weight

363.44

InChI

InChI=1S/C20H17N3O2S/c1-13-12-26-20-22-18(11-23(13)20)15-4-3-5-16(10-15)21-19(24)14-6-8-17(25-2)9-7-14/h3-12H,1-2H3,(H,21,24)

InChI Key

MUQYDJOXLUZFKR-UHFFFAOYSA-N

SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.